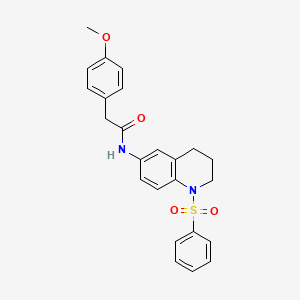
2-(4-methoxyphenyl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C24H24N2O4S and its molecular weight is 436.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(4-methoxyphenyl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a novel derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The chemical formula for this compound is C22H25N3O4S, with a molecular weight of 457.57 g/mol. The presence of the methoxy and sulfonyl groups contributes to its biological activity by enhancing solubility and bioavailability.
Research indicates that the compound interacts with specific biological targets, particularly in the modulation of immune responses. It has been shown to act as an inverse agonist for the retinoic acid receptor-related orphan receptor γt (RORγt), which is crucial in regulating Th17 cells involved in autoimmune diseases .
Anticancer Activity
A study evaluated the anticancer properties of related compounds, reporting that derivatives similar to this compound exhibited varying degrees of cytotoxicity against cancer cell lines. The compound was tested against a panel of approximately sixty cancer types, showing selective activity against leukemia cell lines at a concentration of 10 µM .
| Cancer Type | Cell Line Sensitivity |
|---|---|
| Leukemia | High |
| Melanoma | Moderate |
| Lung Cancer | Low |
| Colon Cancer | Low |
Autoimmune Disease Treatment
In vivo studies demonstrated that the compound effectively reduced symptoms in mouse models of rheumatoid arthritis and psoriasis. The efficacy was noted at lower doses compared to existing treatments like GSK2981278, with no significant adverse effects observed during a two-week administration period .
Case Studies
- Rheumatoid Arthritis Model : In a controlled experiment using mice induced with rheumatoid arthritis, treatment with this compound resulted in significant reduction of inflammatory markers and joint swelling compared to control groups.
- Psoriasis Model : Another study involving a psoriasis model indicated that the compound could decrease skin lesions and improve overall skin health through modulation of immune pathways.
Pharmacokinetics
The bioavailability of this compound has been assessed in animal models. Results indicated an oral bioavailability (F) of 48.1% in mice and 32.9% in rats, suggesting favorable absorption characteristics that could translate to human applications .
Propriétés
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-30-21-12-9-18(10-13-21)16-24(27)25-20-11-14-23-19(17-20)6-5-15-26(23)31(28,29)22-7-3-2-4-8-22/h2-4,7-14,17H,5-6,15-16H2,1H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLVBAMQOUEZKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














